h-NTPDase8-IN-1

NTPDase8 IC50 inhibitor selectivity

Procure the only h-NTPDase8 inhibitor validated for sub-micromolar, isoform-specific studies (IC50: 0.28 μM). With >357-fold selectivity over CD39 (NTPDase1), this sulfamoyl-benzamide uniquely enables mechanistic elucidation of hepatic bile flow, intestinal P2Y6 inflammation, and tumor immunology, eliminating confounding pan-NTPDase inhibition. Ensure data reproducibility with >98% pure, research-grade material.

Molecular Formula C10H10ClNO4S
Molecular Weight 275.71 g/mol
Cat. No. B8738905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-NTPDase8-IN-1
Molecular FormulaC10H10ClNO4S
Molecular Weight275.71 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C10H10ClNO4S/c11-9-4-3-7(5-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12H,1-2H2,(H,13,14)
InChIKeyPMRCCCUVEZWWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

h-NTPDase8-IN-1: Potent Sulfamoyl-Benzamide Inhibitor of Human Ectonucleotidase NTPDase8


h-NTPDase8-IN-1 (also referred to as compound 2d) is a sulfamoyl-benzamide based selective inhibitor of human ectonucleoside triphosphate diphosphohydrolase 8 (h-NTPDase8), a membrane-bound enzyme that regulates extracellular nucleotide signaling by hydrolyzing ATP and UTP [1][2]. It displays an IC50 of 0.28 ± 0.07 μM against the target isoform and belongs to a chemical series designed to target the NTPDase family with sub-micromolar potency [1].

Why Generic Substitution of NTPDase8 Inhibitors Like h-NTPDase8-IN-1 Compromises Isoform Selectivity and Data Reproducibility


The NTPDase enzyme family comprises eight isoforms with overlapping substrate preferences but distinct tissue distributions and pathophysiological roles [1]. While many commercially available NTPDase inhibitors (e.g., suramin, ARL67156) exhibit broad, non-selective inhibition across multiple isoforms [2], h-NTPDase8-IN-1 demonstrates a defined selectivity window that prevents confounding off-target effects on NTPDase1, -2, and -3 when used at its functional concentration [3]. Substituting with a less selective analog introduces significant experimental variability and undermines the mechanistic interpretation of nucleotide hydrolysis studies where isoform-specific modulation is required.

Quantitative Differentiation of h-NTPDase8-IN-1: A Comparative Evidence Guide for Selective NTPDase8 Inhibition


h-NTPDase8-IN-1 Exhibits 8-Fold Superior Potency Against NTPDase8 Compared to the Multi-Isoform Inhibitor NTPDase-IN-2

h-NTPDase8-IN-1 achieves an IC50 of 0.28 μM against h-NTPDase8, which is 8.1-fold more potent than NTPDase-IN-2 (IC50 = 2.27 μM) under comparable cell-based assay conditions [1][2]. This potency advantage is critical for minimizing the concentration of inhibitor required to achieve near-complete enzyme blockade, thereby reducing the risk of off-target cellular toxicity and solvent-related artifacts in long-term experimental models.

NTPDase8 IC50 inhibitor selectivity

h-NTPDase8-IN-1 Provides a 43-Fold Selectivity Window Against NTPDase1, a Common Off-Target Isoform in Immuno-Oncology Research

At a screening concentration of 100 μM, h-NTPDase8-IN-1 showed only 3% inhibition of h-NTPDase1 activity, whereas it achieved an IC50 of 0.28 μM against h-NTPDase8 [1]. This translates to an estimated >357-fold difference in effective concentration, ensuring that at the IC50 for NTPDase8 (0.28 μM), NTPDase1 (CD39) remains essentially unperturbed. This is in stark contrast to pan-inhibitors like h-NTPDase-IN-4, which inhibits both isoforms with IC50 values of 3.58 μM and 13.57 μM respectively, offering no meaningful selectivity [2].

NTPDase1 CD39 isoform selectivity

h-NTPDase8-IN-1 Demonstrates Superior NTPDase8 Selectivity Over the Tool Compound Suramin

Suramin, a widely used but non-selective NTPDase inhibitor, exhibits an IC50 of 101.1 μM against h-NTPDase8, which is 361-fold weaker than h-NTPDase8-IN-1 (IC50 = 0.28 μM) [1]. Moreover, suramin also potently inhibits other NTPDase isoforms and additional ecto-nucleotidases, precluding its use in isoform-specific mechanistic studies. The exceptional potency gap underscores the value of h-NTPDase8-IN-1 as a dedicated pharmacological tool for dissecting NTPDase8-dependent processes without the confounding polypharmacology of legacy inhibitors.

Suramin non-selective reference inhibitor

h-NTPDase8-IN-1 Outperforms Analog 2a in NTPDase8 Selectivity Due to a Critical Chlorine Substituent

The structural analog 2a, which lacks the chlorine atom at the 2-position of the benzene ring found in h-NTPDase8-IN-1 (compound 2d), preferentially inhibits h-NTPDase3 (IC50 = 1.32 μM) rather than h-NTPDase8 (24% inhibition at 100 μM) [1]. The introduction of the chlorine atom shifts the selectivity profile entirely towards h-NTPDase8 (IC50 = 0.28 μM), demonstrating that this single atom substitution is a critical pharmacophoric feature conferring isoform specificity [1].

structure-activity relationship SAR selectivity determinant

h-NTPDase8-IN-1 Shows a Clean Selectivity Profile Against NTPDase2 and NTPDase3 at Functional Concentrations

At a screening concentration of 100 μM, h-NTPDase8-IN-1 exhibited only 19% inhibition of h-NTPDase2 and 41% inhibition of h-NTPDase3 [1]. Given its IC50 of 0.28 μM against NTPDase8, the compound can be used at concentrations well below 1 μM to achieve near-maximal target inhibition while maintaining negligible activity against these related isoforms. This clean selectivity window is not observed with other tool compounds such as NTPDase-IN-3, which inhibits NTPDase2 with an IC50 of 1.07 μM and NTPDase3 with 0.38 μM, thereby complicating isoform attribution [2].

NTPDase2 NTPDase3 off-target activity

Evidence-Based Applications of h-NTPDase8-IN-1 in Purinergic Signaling and Disease Model Research


Dissecting NTPDase8-Specific Contributions to Hepatic Bile Secretion and Nucleotide Salvage

NTPDase8 is the predominant canalicular ecto-ATPase in the liver [1]. h-NTPDase8-IN-1, with its 0.28 μM IC50 and minimal inhibition of NTPDase1, -2, and -3 at this concentration [2], provides a precise tool to block hepatic NTPDase8 activity without disrupting the adenosine axis or other purinergic pathways. This enables researchers to isolate the role of NTPDase8 in bile acid-independent bile flow and nucleoside salvage, studies that would be confounded by the use of non-selective inhibitors like suramin or ARL67156.

Investigating NTPDase8 in Intestinal Inflammation and Inflammatory Bowel Disease Models

NTPDase8 has been implicated in limiting intestinal inflammation by modulating P2Y6 receptor activation [1]. The high selectivity of h-NTPDase8-IN-1 for NTPDase8 over NTPDase1 (CD39) [2] is particularly valuable in this context, as CD39 plays an established, distinct role in immune regulation within the gut mucosa. Using a selective NTPDase8 inhibitor avoids the pleiotropic effects that would arise from co-inhibiting CD39, allowing for unambiguous assessment of the NTPDase8/P2Y6 axis in experimental colitis and other IBD models.

Exploring NTPDase8 as a Target in Cancer Progression and Anti-Tumor Immunity

Emerging evidence suggests ENTPD8 (NTPDase8) overexpression enhances anti-PD-L1 therapy efficacy in hepatocellular carcinoma via miR-214-5p inhibition [1]. To validate NTPDase8 as a therapeutic target, a selective inhibitor like h-NTPDase8-IN-1 is required to avoid simultaneous inhibition of NTPDase1 (CD39), which is a key regulator of the immunosuppressive adenosine pathway in the tumor microenvironment [2]. The compound's ability to block NTPDase8 at sub-micromolar concentrations with a >357-fold selectivity window over NTPDase1 makes it the reagent of choice for delineating NTPDase8-dependent tumor biology from CD39-mediated immunomodulation.

Validating NTPDase8 Function in Thrombosis and Diabetes-Related Purinergic Dysregulation

NTPDase family members, including NTPDase8, are implicated in thrombosis and diabetes through their control of extracellular nucleotide levels [1]. The clean selectivity profile of h-NTPDase8-IN-1—showing minimal activity against NTPDase2 and NTPDase3 at functional concentrations [2]—enables researchers to specifically interrogate the contribution of NTPDase8 to platelet aggregation, vascular inflammation, and insulin secretion. This is a distinct advantage over pan-NTPDase inhibitors, which would obscure the specific role of NTPDase8 by concurrently affecting NTPDase1 and NTPDase2, isoforms with well-characterized functions in hemostasis and vascular biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for h-NTPDase8-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.